4-tert-butyl-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Description
4-tert-butyl-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a synthetic benzofuran-derived benzamide compound characterized by a 1-benzofuran core substituted with a 3-methyl group and a 3-methoxybenzoyl moiety at the 2-position. The 6-position of the benzofuran is linked to a benzamide group bearing a bulky tert-butyl substituent. While its exact therapeutic target remains under investigation, its analogs have shown activity in diverse pharmacological contexts, such as endothelin receptor antagonism and kinase inhibition .
Properties
IUPAC Name |
4-tert-butyl-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO4/c1-17-23-14-13-21(29-27(31)18-9-11-20(12-10-18)28(2,3)4)16-24(23)33-26(17)25(30)19-7-6-8-22(15-19)32-5/h6-16H,1-5H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKYPSMUBWCONE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-tert-butyl-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₉H₂₃N₃O₃
- Molecular Weight : 325.41 g/mol
This compound features a benzamide core with a tert-butyl group and a methoxybenzoyl moiety, which are believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and apoptosis. Research indicates that compounds with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC₅₀ values (the concentration required to inhibit cell growth by 50%) observed in different studies:
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| A549 (Lung Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 10.0 |
These values indicate that the compound is particularly effective against MCF-7 cells, suggesting a potential application in breast cancer therapy.
Apoptotic Induction
Flow cytometry assays have shown that treatment with this compound leads to an increase in apoptotic cells in a dose-dependent manner. Specifically, the compound activates caspase pathways, which are critical for the execution of apoptosis in cancer cells .
Case Studies
- Study on MCF-7 Cells : In a controlled laboratory setting, MCF-7 cells treated with varying concentrations of the compound showed significant cell death compared to untreated controls. The study highlighted that the compound not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways.
- In Vivo Efficacy : A study involving xenograft models demonstrated that administration of the compound led to tumor size reduction without significant toxicity to normal tissues, indicating its potential as a therapeutic agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The compound belongs to a broader class of benzofuran benzamides. Key analogs and their distinguishing features are summarized below:
Functional and Pharmacological Insights
- Target Compound vs. In contrast, the 4-fluoro analog’s smaller substituent may improve solubility and metabolic stability while sacrificing steric interactions critical for target binding .
- Screening data suggest this derivative has higher binding affinity in kinase inhibition assays, though its pharmacokinetic profile remains uncharacterized .
- Contrast with Bosentan : Bosentan’s pyrimidinyl and hydroxyethoxy groups confer polar interactions with endothelin receptors, enabling oral bioavailability. The target compound’s benzamide and tert-butyl groups may favor hydrophobic binding pockets, suggesting divergent therapeutic targets .
- Regulatory Context of 3,4-Dichloro Analog: The dimethylamino cyclohexyl group in ’s compound introduces basicity and conformational flexibility, traits often associated with CNS activity. Regulatory documents highlight structural alerts (e.g., dichloro substituents), necessitating rigorous toxicity profiling .
Research Findings and Implications
- However, its high logP may increase plasma protein binding, reducing free drug concentration .
- Screening Data: The 4-chloro urea analog () demonstrated nanomolar activity in preliminary kinase screens, whereas the target compound’s activity remains unverified. This underscores the importance of substituent electronic properties in target engagement .
- Structural Lessons from Bosentan : Bosentan’s success as an oral drug highlights the balance between lipophilicity (for absorption) and polarity (for solubility). The target compound’s design may benefit from introducing polar groups without compromising steric requirements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
